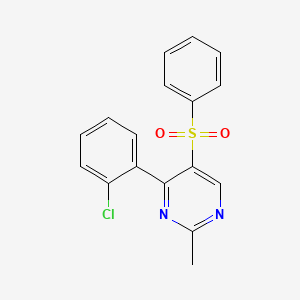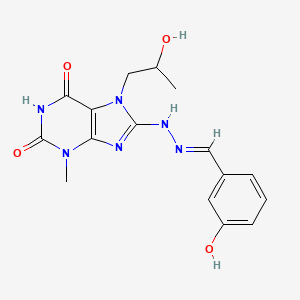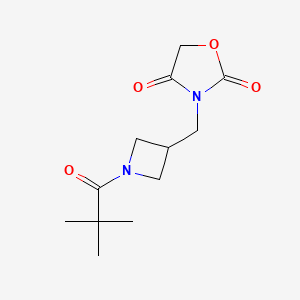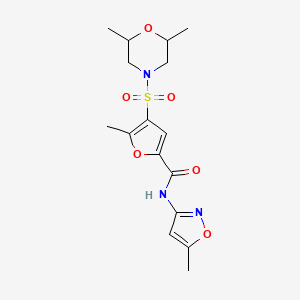
5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-methylpyrimidine” is a complex organic molecule that contains a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a benzenesulfonyl group and a 2-chlorophenyl group attached to the pyrimidine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring, the introduction of the benzenesulfonyl and 2-chlorophenyl groups, and the methylation at the 2-position of the pyrimidine ring . The exact methods and reagents used would depend on the specific synthetic route chosen by the chemist .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine ring, with the benzenesulfonyl and 2-chlorophenyl groups attached at the 5 and 4 positions, respectively, and a methyl group at the 2 position . The presence of these different functional groups would likely result in a complex three-dimensional structure with specific steric and electronic properties .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the different functional groups present in the molecule. For example, the pyrimidine ring might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution . The benzenesulfonyl and 2-chlorophenyl groups might also participate in various reactions, depending on the specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its specific molecular structure . For example, the presence of the polar sulfonyl group might increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Drug Design
Compounds featuring benzenesulfonyl and chlorophenyl groups are often explored for their utility in chemical synthesis and drug design due to their potential biological activities. For example, triazolopyrimidines, which share a similar core structure, have been investigated for anticancer properties, highlighting a unique mechanism of tubulin inhibition. These compounds promote tubulin polymerization in vitro without competitively binding with paclitaxel, differentiating their mechanism from other tubulin-targeting agents (Zhang et al., 2007). This suggests that derivatives of 5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-methylpyrimidine could be explored for similar biological activities, offering new pathways in anticancer research.
Catalysis and Organic Reactions
Sulfonated compounds play a crucial role in catalysis, facilitating various organic reactions. For instance, sulfonated Schiff base copper(II) complexes have demonstrated efficiency and selectivity in alcohol oxidation, underlining the importance of sulfonate groups in catalytic processes (Hazra et al., 2015). This aspect could extend to 5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-methylpyrimidine, where its sulfonate moiety might offer it a role in catalytic applications, especially in the oxidation reactions of organic compounds.
Antimicrobial and Antitumor Activities
Structural analogs containing pyrimidine and sulfonamide groups have been studied for their antimicrobial and antitumor activities. For example, thieno[3,2-d]pyrimidine derivatives demonstrated potent antitumor and antibacterial effects, suggesting that the pyrimidine scaffold, when combined with appropriate functional groups, could lead to significant biological activities (Hafez et al., 2017). Therefore, the presence of the pyrimidine ring in 5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-methylpyrimidine could imply its potential in the development of new antimicrobial and anticancer agents, pending further investigation.
Structural and Molecular Studies
The structural features of benzenesulfonyl and chlorophenyl-containing compounds enable detailed studies on their molecular and electronic structures, offering insights into their reactivity and interaction with biological targets. Research on similar molecules has utilized X-ray crystallography, density functional theory (DFT) calculations, and molecular docking to understand their binding modes and reactivity (Karthik et al., 2021). These methodologies could be applied to 5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-methylpyrimidine to unravel its structural properties and interactions at the molecular level, providing a foundation for further applications in material science and pharmacology.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(benzenesulfonyl)-4-(2-chlorophenyl)-2-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2S/c1-12-19-11-16(23(21,22)13-7-3-2-4-8-13)17(20-12)14-9-5-6-10-15(14)18/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYPUUVUWBZGIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-methylpyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3E)-3-{[(3,5-dimethoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2931361.png)

![2-[[4-[butyl(methyl)sulfamoyl]benzoyl]amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2931364.png)


![4-Methyl-1-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}piperidine](/img/structure/B2931372.png)
![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2931373.png)
![3-(3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2931375.png)
![3-[5-(1-methyl-1H-pyrazol-3-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B2931376.png)
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2931378.png)
![N-[1-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]ethyl]prop-2-enamide](/img/structure/B2931379.png)